1-[(benzyloxy)carbonyl]-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid
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Overview
Description
1-[(benzyloxy)carbonyl]-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid is an organic compound with the molecular formula C14H17NO5. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is characterized by the presence of a benzyloxycarbonyl group, a hydroxy group, and a carboxylic acid group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(benzyloxy)carbonyl]-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid typically involves multi-step organic reactions One common method starts with the protection of the amine group of pyrrolidine using a benzyloxycarbonyl (Cbz) groupThe reaction conditions often involve the use of protecting groups, selective oxidation, and hydrolysis steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and purification methods are optimized to ensure high purity and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
1-[(benzyloxy)carbonyl]-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like LiAlH4 (Lithium aluminium hydride).
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, DMP, or KMnO4 (Potassium permanganate) in solvents like dichloromethane or acetone.
Reduction: LiAlH4 in dry ether or THF (Tetrahydrofuran).
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products
Oxidation: Formation of 1-[(benzyloxy)carbonyl]-4-oxo-2-methylpyrrolidine-2-carboxylic acid.
Reduction: Formation of 1-[(benzyloxy)carbonyl]-4-hydroxy-2-methylpyrrolidine-2-methanol.
Substitution: Formation of derivatives with different protecting groups or functional groups.
Scientific Research Applications
1-[(benzyloxy)carbonyl]-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and as a building block for peptide synthesis.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-[(benzyloxy)carbonyl]-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid depends on its specific application. In biological systems, it may act as an enzyme inhibitor or a substrate for enzymatic reactions. The benzyloxycarbonyl group can protect the amine group during peptide synthesis, preventing unwanted side reactions. The hydroxy and carboxylic acid groups can participate in hydrogen bonding and ionic interactions, influencing the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
- 1-[(benzyloxy)carbonyl]-4-ethyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid
- 1-[(benzyloxy)carbonyl]-3-hydroxyazetidine-3-carboxylic acid
- 1-[(benzyloxy)carbonyl]piperidine-4-carboxylic acid
Uniqueness
1-[(benzyloxy)carbonyl]-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid is unique due to the presence of both a hydroxy group and a carboxylic acid group on the pyrrolidine ring. This combination of functional groups provides distinct reactivity and makes it a valuable intermediate in organic synthesis. Its ability to undergo various chemical transformations and its applications in multiple fields highlight its versatility and importance .
Properties
IUPAC Name |
4-hydroxy-2-methyl-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO5/c1-14(12(17)18)7-11(16)8-15(14)13(19)20-9-10-5-3-2-4-6-10/h2-6,11,16H,7-9H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHOUWOVYDRADDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CN1C(=O)OCC2=CC=CC=C2)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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